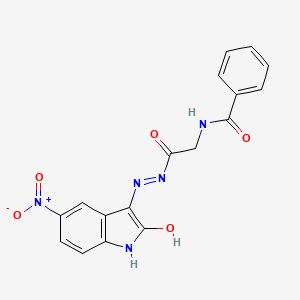
(Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a type of benzenesulfonamide . Benzenesulfonamides are a class of compounds that have been extensively studied for their various biological activities.
Synthesis Analysis
The synthesis of these types of compounds often involves the reaction of amines with sulfonyl chlorides .
Molecular Structure Analysis
The molecular structure of these compounds typically includes a benzene ring attached to a sulfonamide group .
Chemical Reactions Analysis
These compounds can undergo various chemical reactions, including reactions with carbonic anhydrase .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific substituents attached to the benzene ring .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound and its derivatives have shown promise in anticancer research, with several studies highlighting their potent anticancer activity. Alafeefy et al. (2015) synthesized derivatives that exhibited remarkable antitumor activity against various cancer cell lines, outperforming the standard drug in some cases. QSAR analysis further substantiated the potential of these derivatives as anticancer agents (Alafeefy et al., 2015). Similarly, Gudipati et al. (2011) synthesized derivatives that showed significant anticancer activity against certain cancer cell lines, hinting at their potential role in developing antioxidant agents for pathological conditions like cancer and diabetes (Gudipati, Anreddy, & Manda, 2011).
DNA Binding and Cleavage Activities
The compound's derivatives have been used to synthesize nickel(II) complexes which exhibit high intrinsic binding constants towards calf thymus DNA, indicating their potential for intercalative activity. Furthermore, these complexes have shown the ability to cleave DNA through the oxidative pathway, establishing their anticancer potency against human colorectal carcinoma cell lines (Ali et al., 2014).
Molecular Docking and Anticonvulsant Activity
Nikalje et al. (2015) conducted a study where they synthesized a series of derivatives and evaluated them for CNS depressant activity and anticonvulsant activity. The study highlighted the synthesized compounds' good CNS depressant activity and their potential in inhibiting seizure spread. A computational study involving molecular docking suggested these compounds might have binding modes analogous to certain receptors, further emphasizing their potential in medicinal chemistry (Nikalje, Ansari, Bari, & Ugale, 2015).
Fluorescent Chemosensing Properties
Devaraj and Kandaswamy (2013) synthesized receptors based on the compound's derivatives that showed significant response and color change in the presence of certain ions. The receptors exhibited high selectivity and fluorescent emission enhancement with various metal ions, indicating their potential use in chemosensing applications (Devaraj & Kandaswamy, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O5/c23-14(9-18-16(24)10-4-2-1-3-5-10)20-21-15-12-8-11(22(26)27)6-7-13(12)19-17(15)25/h1-8,19,25H,9H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPREGNAKMNNFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Methyl-7-p-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2563361.png)
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2563365.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2563366.png)
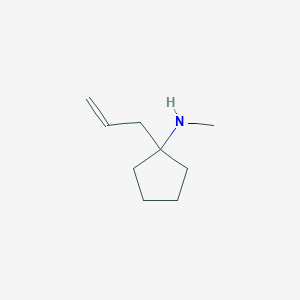
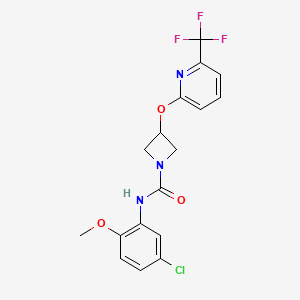
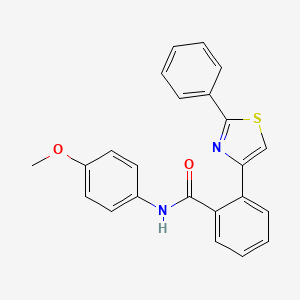
![6-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2563375.png)
![N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2563376.png)
![3,6-Dichloro-N-[2-methoxy-1-(5-methylfuran-2-YL)ethyl]pyridine-2-carboxamide](/img/structure/B2563378.png)
![Methyl 4-{2-oxo-2-[2-(3-oxo-1-cyclohexenyl)hydrazino]ethoxy}benzenecarboxylate](/img/structure/B2563379.png)

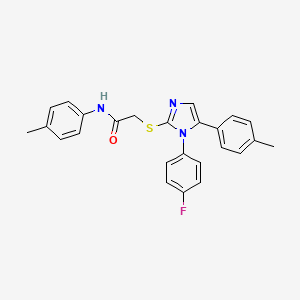
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2563383.png)

